molecular formula C13H15N5O B13112546 N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide

N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide

Cat. No.: B13112546
M. Wt: 257.29 g/mol
InChI Key: OIVBJQRGGRXZFB-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[221]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-11-2-9-1-8(11)4-15-9)12-3-10-5-14-6-18(10)7-16-12/h3,5-9,11,15H,1-2,4H2,(H,17,19)

InChI Key

OIVBJQRGGRXZFB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CC4=CN=CN4C=N3

Origin of Product

United States

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